3,4-Dibromothiophene was used as a key precursor in the preparation of thieno[3,4-b]thiophene, a compound with potential applications in organic electronics and materials science [].
Researchers have employed 3,4-Dibromothiophene as a starting material for the synthesis of various alkyl-substituted fused thiophenes. These compounds exhibit interesting electrical and optical properties, making them attractive candidates for organic electronics applications [].
3,4-Dibromothiophene is an organobromine compound characterized by the molecular formula C₄H₂Br₂S and a molecular weight of 241.93 g/mol. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with bromine substituents at the 3 and 4 positions. This compound appears as a clear to light yellow liquid at room temperature, with a boiling point of approximately 100 °C under reduced pressure. Its high purity (>98%) makes it suitable for various chemical applications .
Research indicates that 3,4-dibromothiophene exhibits biological activity that may be leveraged in drug discovery. Its derivatives have shown potential as:
3,4-Dibromothiophene finds applications in various fields:
Several compounds share structural similarities with 3,4-dibromothiophene:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Thiophene | C₄H₄S | Base structure without halogen substitutions |
2-Bromothiophene | C₄H₃BrS | Bromine at position 2; different reactivity |
3-Bromothiophene | C₄H₃BrS | Bromine at position 3; used in similar reactions |
2,5-Dibromothiophene | C₄H₂Br₂S | Bromine at positions 2 and 5; different properties |
3,4-Dibromothiophene is unique due to its specific substitution pattern which influences its reactivity and biological activity compared to other thiophenes. Its high yield synthesis method also sets it apart from similar compounds that may require more complex or less efficient synthetic routes .
Irritant